molecular formula C15H17BrO4 B8632399 3-(4-Bromobutyl)-6,7-dimethoxychromen-4-one

3-(4-Bromobutyl)-6,7-dimethoxychromen-4-one

Cat. No. B8632399
M. Wt: 341.20 g/mol
InChI Key: PKLOBBAMTDGEPV-UHFFFAOYSA-N
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Patent
US08546402B2

Procedure details

2nd method: A solution of 500 mg (1.5 mmol) of the compound of the above Step, 6-bromo-1-(2-hydroxy-4,5-dimethoxyphenyl)-hexan-1-one, in 30 ml of dry toluene is refluxed, with stirring, with 0.6 ml (4.5 mmol) of DMF dimethylacetal. Reflux is continued for 5 h. After concentration, and purification by flash chromatography with a gradient of pure heptane to heptane-ACOEt 80-20, 270 mg (yield=53%) of 3-(4-bromobutyl)-6,7-dimethoxychromen-4-one are obtained, after evaporation, in the form of white crystals identical to those obtained by the 1st method. TLC SiO2 hept-AcOEt 70-30 Rf=0.3. 1H NMR (DMSO): 8.19 (s, 1H), 7.36 (s, 1H), 7.16 (s, 1H), 3.89 (s, 3H), 3.84 (s, 3H), 3.65 (t, 2H, J=6.3 Hz), 2.38 (t, 2H, J=7.3 Hz), 1.72 (m, 2H), 1.64 (m, 2H), 1.55 (m, 2H).
[Compound]
Name
compound
Quantity
500 mg
Type
reactant
Reaction Step One
Name
6-bromo-1-(2-hydroxy-4,5-dimethoxyphenyl)-hexan-1-one
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
[Compound]
Name
DMF dimethylacetal
Quantity
0.6 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
heptane-ACOEt
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Br:1][CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][C:7]([C:9]1[CH:14]=[C:13]([O:15][CH3:16])[C:12]([O:17][CH3:18])=[CH:11][C:10]=1[OH:19])=[O:8].[CH3:20]CCCCCC>C1(C)C=CC=CC=1>[Br:1][CH2:2][CH2:3][CH2:4][CH2:5][C:6]1[C:7](=[O:8])[C:9]2[C:10](=[CH:11][C:12]([O:17][CH3:18])=[C:13]([O:15][CH3:16])[CH:14]=2)[O:19][CH:20]=1

Inputs

Step One
Name
compound
Quantity
500 mg
Type
reactant
Smiles
Name
6-bromo-1-(2-hydroxy-4,5-dimethoxyphenyl)-hexan-1-one
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrCCCCCC(=O)C1=C(C=C(C(=C1)OC)OC)O
Name
Quantity
30 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
DMF dimethylacetal
Quantity
0.6 mL
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCCCCCC
Name
heptane-ACOEt
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
Reflux

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
BrCCCCC1=COC2=CC(=C(C=C2C1=O)OC)OC
Measurements
Type Value Analysis
AMOUNT: MASS 270 mg
YIELD: PERCENTYIELD 53%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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